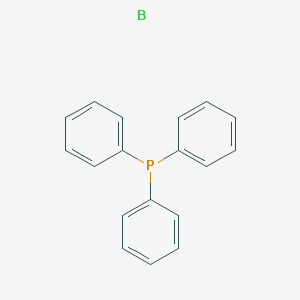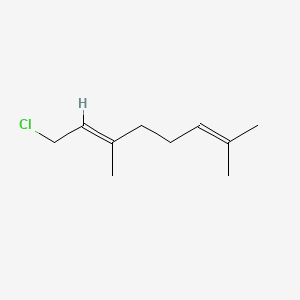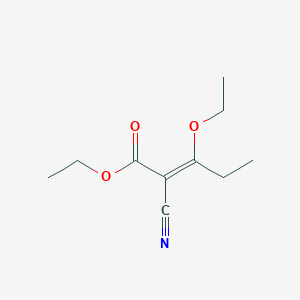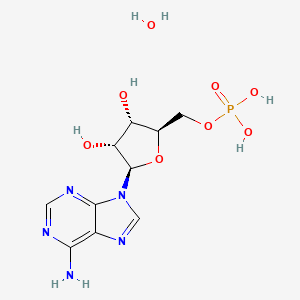
1-(4-Fluoro-2-methoxyphenyl)piperazine
概要
説明
1-(4-Fluoro-2-methoxyphenyl)piperazine, also known as 4F-MPP or 4-Fluoro-MPP, is a synthetic fluorinated piperazine derivative of the phenylpiperazine class. It is an analog of the popular recreational drug mCPP (meta-chlorophenylpiperazine) and is used in scientific research for its psychotropic effects. 4F-MPP has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction.
科学的研究の応用
Imaging and Neurotransmitter Studies
1-(4-Fluoro-2-methoxyphenyl)piperazine derivatives have been utilized significantly in the field of imaging, particularly in positron emission tomography (PET) to study neurotransmitter systems. For instance, [18F]p-MPPF, a compound related to this compound, serves as a 5-HT1A antagonist and is used to investigate serotonergic neurotransmission through PET imaging. This compound has been studied extensively, including its chemistry, radiochemistry, as well as animal and human data through autoradiography and PET. Such studies have provided insights into the serotonergic system in various species, including rats, cats, monkeys, and humans, contributing to a better understanding of neurotransmitter dynamics and potential applications in diagnosing and treating neurological disorders (Plenevaux et al., 2000).
Fluorescence Imaging and Receptor Visualization
1-(2-methoxyphenyl)piperazine derivatives, structurally similar to this compound, have been synthesized with an environment-sensitive fluorescent moiety, showing high affinity for 5-HT(1A) receptors. These compounds exhibit good fluorescence properties and have been used to visualize 5-HT(1A) receptors overexpressed in cells, providing a tool for receptor studies and potentially aiding in the development of new therapeutic agents targeting these receptors (Lacivita et al., 2009).
Drug Development and Evaluation
The structural analogs of this compound have been explored in drug development, particularly for their potential in treating drug abuse and other neurological conditions. For example, hydroxylated derivatives of similar compounds have been synthesized and evaluated for their affinity and selectivity towards dopamine and serotonin transporters, providing insights into the design of long-acting therapeutic agents for conditions like cocaine abuse (Hsin et al., 2002).
作用機序
Target of Action
Similar compounds, such as piperazine derivatives, are known to interact with various neurotransmitter systems, including the serotonergic and dopaminergic systems .
Mode of Action
It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties, similar to other piperazine derivatives . This suggests that the compound may interact with its targets, leading to changes in neurotransmitter levels and receptor activity.
Safety and Hazards
生化学分析
Biochemical Properties
1-(4-Fluoro-2-methoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin and dopamine receptors, influencing neurotransmitter activity. These interactions are crucial as they can modulate the signaling pathways associated with mood regulation and other neurological functions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at various receptor sites, leading to the inhibition or activation of enzymes. These interactions result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall biochemical environment .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites and accumulates in the necessary concentrations to exert its effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, where it can interact with its intended biomolecules .
特性
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXQIAKHNGXXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440743 | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102392-11-0 | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)










